molecular formula C9H15N3O B13191949 3-Amino-2,2-dimethyl-1-(pyrimidin-4-YL)propan-1-OL

3-Amino-2,2-dimethyl-1-(pyrimidin-4-YL)propan-1-OL

Cat. No.: B13191949
M. Wt: 181.23 g/mol
InChI Key: KSGSCIMLPIWALL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-2,2-dimethyl-1-(pyrimidin-4-yl)propan-1-ol is a chemical compound with the molecular formula C₉H₁₅N₃O and a molecular weight of 181.23 g/mol . This compound features a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of an amino group and a hydroxyl group makes it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2,2-dimethyl-1-(pyrimidin-4-yl)propan-1-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a pyrimidine derivative with an appropriate amine and alcohol under acidic or basic conditions . The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,2-dimethyl-1-(pyrimidin-4-yl)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the amino group can produce a primary or secondary amine .

Scientific Research Applications

3-Amino-2,2-dimethyl-1-(pyrimidin-4-yl)propan-1-ol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Amino-2,2-dimethyl-1-(pyrimidin-4-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methyl-1-propanol: A similar compound with a different substitution pattern on the carbon chain.

    4-Amino-2,2-dimethyl-1-propanol: Another compound with a different position of the amino group.

Uniqueness

3-Amino-2,2-dimethyl-1-(pyrimidin-4-yl)propan-1-ol is unique due to the presence of the pyrimidine ring, which imparts specific chemical and biological properties. This structural feature distinguishes it from other similar compounds and contributes to its versatility in various applications .

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

3-amino-2,2-dimethyl-1-pyrimidin-4-ylpropan-1-ol

InChI

InChI=1S/C9H15N3O/c1-9(2,5-10)8(13)7-3-4-11-6-12-7/h3-4,6,8,13H,5,10H2,1-2H3

InChI Key

KSGSCIMLPIWALL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)C(C1=NC=NC=C1)O

Origin of Product

United States

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